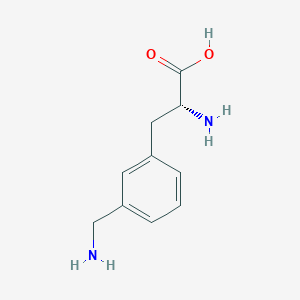

(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid

描述

(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of ®-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid is Carboxypeptidase B . Carboxypeptidase B is an enzyme involved in the final stages of protein digestion, specifically in the hydrolysis of the C-terminal peptide bond of a protein or peptide .

Mode of Action

It is known to interact with its target, carboxypeptidase b

Biochemical Pathways

Given its target, it may influence the protein digestion pathway by interacting with carboxypeptidase b .

生物活性

(R)-2-Amino-3-(3-(aminomethyl)phenyl)propanoic acid, also known as (R)-3-(3-aminomethylphenyl)alanine or (R)-AMPA, is a compound that has garnered attention in the fields of neurobiology and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- CAS Number : 1217607-94-7

(R)-AMPA is primarily recognized for its role as an agonist at the AMPA subtype of glutamate receptors in the central nervous system. These receptors are critical for fast synaptic transmission in the brain and are implicated in various neurological processes, including learning and memory.

Key Mechanisms:

- Glutamate Receptor Activation : (R)-AMPA binds to AMPA receptors, leading to the influx of sodium ions and depolarization of neurons, which facilitates synaptic transmission.

- Neuroprotective Effects : Studies indicate that (R)-AMPA may exert neuroprotective effects against excitotoxicity, a process often linked to neurodegenerative diseases like Alzheimer's and Parkinson's .

- Influence on Neuroplasticity : By modulating synaptic strength, (R)-AMPA plays a role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory .

Pharmacological Studies

Research has demonstrated various biological activities associated with (R)-AMPA:

- Neuroprotective Properties : In models of neurodegeneration, (R)-AMPA has shown potential in reducing neuronal death caused by oxidative stress and excitotoxicity .

- Cognitive Enhancement : Preclinical studies suggest that (R)-AMPA may enhance cognitive functions, particularly in tasks requiring memory and learning .

Table 1: Summary of Biological Activities

Case Studies

-

Cognitive Enhancement in Animal Models :

A study evaluated the effects of (R)-AMPA on cognitive performance in mice subjected to memory tasks. Results indicated a significant improvement in task completion times compared to control groups, suggesting enhanced cognitive function attributed to AMPA receptor activation . -

Neuroprotection Against Oxidative Stress :

Another investigation focused on the neuroprotective effects of (R)-AMPA in rat models exposed to oxidative stress. The administration of (R)-AMPA resulted in decreased levels of biomarkers associated with neuronal damage, supporting its potential therapeutic role in neurodegenerative conditions .

Future Directions

The promising biological activities of this compound warrant further investigation into its therapeutic applications. Potential areas for future research include:

- Clinical Trials : To evaluate the efficacy and safety of (R)-AMPA in human subjects with cognitive impairments or neurodegenerative diseases.

- Mechanistic Studies : To elucidate the precise molecular pathways through which (R)-AMPA exerts its effects on neuronal function.

科学研究应用

Pharmaceutical Development

This compound serves as a crucial building block in the synthesis of bioactive molecules. Its structural features enable it to participate in the development of new pharmaceuticals targeting various biological pathways. Specifically, it has been investigated for its role in modulating receptor activity, which can lead to the development of novel therapeutic agents for conditions such as cancer and neurological disorders .

Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this amino acid have shown promising results in inhibiting cell viability and migration in cancer cell lines, particularly non-small cell lung cancer (NSCLC) models . These derivatives exhibit structure-dependent activity, making them suitable candidates for further exploration in anticancer drug development.

Case Study: Antioxidant Properties

A study evaluated various derivatives of this compound for their antioxidant properties. The most promising candidate demonstrated significant radical scavenging activity, suggesting that modifications to the core structure can enhance its therapeutic efficacy against oxidative stress-related diseases .

Neurological Applications

The compound has also been explored for its neuroprotective properties. Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurodegenerative diseases. Research indicates that derivatives of this compound can influence neurotransmission and may serve as scaffolds for developing drugs aimed at conditions like Alzheimer’s disease and Parkinson’s disease .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various chemical methods, allowing for structural modifications that enhance its biological activity. The ability to create analogs with different substituents on the phenyl ring has been shown to significantly impact their pharmacological profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | Methoxy group instead of aminomethyl | Exhibits different biological activities |

| 2-Amino-3-(4-chlorophenyl)propanoic acid | Chlorine substitution on phenyl ring | Potentially different receptor interactions |

| 2-Amino-3-(4-fluorophenyl)propanoic acid | Fluorine substitution | May offer enhanced pharmacokinetic properties |

These comparisons illustrate how variations in substituents can lead to distinct biological activities and therapeutic potentials.

化学反应分析

Oxidation Reactions

The compound’s primary and secondary amine groups, as well as its aromatic ring, are susceptible to oxidation under controlled conditions.

| Reagent/Conditions | Target Site | Major Products | Yield/Notes | Sources |

|---|---|---|---|---|

| KMnO₄ (acidic) | Aromatic ring | Carboxylic acid derivatives | Selective ring oxidation | |

| CrO₃ (in H₂SO₄) | Side-chain amines | Nitriles/ketones | Requires anhydrous conditions | |

| H₂O₂ (catalytic Fe) | Benzyl position | Hydroxylated intermediates | Limited regioselectivity |

Key Findings :

-

Oxidation of the aromatic ring with KMnO₄ yields 3-(aminomethyl)phthalic acid derivatives, critical for synthesizing polyfunctional intermediates.

-

Chromium-based oxidants preferentially target the β-amino group, forming imine intermediates that hydrolyze to ketones.

Reduction Reactions

The aminomethylphenyl group and propanoic acid backbone participate in reductive transformations.

| Reagent/Conditions | Target Site | Major Products | Yield/Notes | Sources |

|---|---|---|---|---|

| LiAlH₄ (THF, 0°C) | Carboxylic acid | Alcohol derivative | Full reduction to CH₂OH group | |

| H₂ (Pd/C, 1 atm) | Aromatic ring | Cyclohexane derivative | Partial ring hydrogenation | |

| NaBH₄ (MeOH) | Schiff base intermediates | Secondary amines | Requires prior imine formation |

Key Findings :

-

Catalytic hydrogenation under mild conditions selectively saturates the aromatic ring without affecting the aminomethyl group.

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol, enabling access to β-amino alcohol pharmacophores.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions at both aromatic and aliphatic positions.

Key Findings :

-

Nitration at low temperatures (-10°C) introduces a nitro group para to the aminomethyl substituent, a key step in synthesizing tyrosine analogs .

-

Acylation with acetic anhydride selectively modifies the primary amine, preserving the stereochemical integrity of the (R)-configuration .

Peptide Coupling and Deprotection

The compound serves as a chiral building block in solid-phase peptide synthesis (SPPS).

Key Findings :

-

DCC/HOBT-mediated coupling achieves >90% efficiency in peptide chain elongation .

-

Trifluoroacetic acid (TFA) cleanly removes Boc protecting groups without racemization .

Stability and Reactivity Considerations

属性

IUPAC Name |

(2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDQQQEPCEKPR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)CN)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428046 | |

| Record name | (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217607-94-7 | |

| Record name | (2R)-2-amino-3-[3-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。